molecular formula C14H12ClFN2O2 B5057218 2-(3-chloro-4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide

2-(3-chloro-4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide

Cat. No. B5057218
M. Wt: 294.71 g/mol
InChI Key: TZZOOWVLMKHEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chloro-4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as CFM-2, and it has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.

Mechanism of Action

CFM-2 works by binding to the TRPA1 protein and inhibiting its activity. This prevents the transmission of pain signals, which can reduce the sensation of pain and inflammation.
Biochemical and Physiological Effects:
CFM-2 has been found to exhibit a range of biochemical and physiological effects. In addition to its pain-relieving properties, CFM-2 has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of CFM-2 is that it is a highly specific inhibitor of the TRPA1 protein, which means that it can be used to study the function of this protein in a variety of contexts. However, one limitation of CFM-2 is that it can be difficult to work with in certain experimental settings, due to its low solubility in water.

Future Directions

There are a number of potential future directions for research on CFM-2. One area of interest is the development of new pain medications that are based on the structure of CFM-2. Another potential direction for research is the study of the role of TRPA1 in other physiological processes, such as the regulation of blood pressure and the immune response. Additionally, further research is needed to determine the safety and efficacy of CFM-2 in humans, and to explore its potential use in the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of CFM-2 involves a multi-step process that begins with the reaction of 3-chloro-4-fluoroaniline with 2-chloroacetyl chloride to produce 2-(3-chloro-4-fluorophenyl)-N-(2-chloroacetyl)aniline. This intermediate is then reacted with pyridine-4-carboxaldehyde in the presence of a base to produce CFM-2.

Scientific Research Applications

CFM-2 has been studied for its potential use in a variety of scientific research applications. One area of research where CFM-2 has shown promise is in the study of pain and inflammation. Studies have shown that CFM-2 can inhibit the activity of a protein called TRPA1, which is involved in the transmission of pain signals. This makes CFM-2 a potential candidate for the development of new pain medications.

properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c15-12-7-11(1-2-13(12)16)20-9-14(19)18-8-10-3-5-17-6-4-10/h1-7H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZOOWVLMKHEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)NCC2=CC=NC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.